

An In-Depth Technical Guide to 3-amino-N-cyclopropyl-4-methylbenzamide

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Compound of Interest

Compound Name: 3-amino-N-cyclopropyl-4-methylbenzamide

Cat. No.: B1280701

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Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Substituted benzamides are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents. Among these, **3-amino-N-cyclopropyl-4-methylbenzamide** emerges as a key building block, offering a unique combination of structural features conducive to the generation of potent and selective drug candidates. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

This technical guide provides a comprehensive overview of the chemical properties of **3-amino-N-cyclopropyl-4-methylbenzamide**, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, and applications, with a focus on the practical insights that inform its use in a laboratory setting.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise identity. **3-amino-N-cyclopropyl-4-methylbenzamide** is a derivative of benzoic acid characterized by an amino group at the 3-position, a methyl group at the 4-position, and a cyclopropylamido group at the 1-position.

- IUPAC Name: **3-amino-N-cyclopropyl-4-methylbenzamide**
- CAS Number: 623155-19-1[1][2]
- Molecular Formula: C₁₁H₁₄N₂O[1]
- Molecular Weight: 190.24 g/mol [1]
- Chemical Structure: (A visual representation of the molecule's structure would be placed here in a full guide).

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While extensive experimental data for **3-amino-N-cyclopropyl-4-methylbenzamide** is not readily available in the public domain, we can infer its likely characteristics based on its structure and data from related compounds. The following table summarizes key computed and experimental properties.

Property	Value/Prediction	Significance in Drug Development
Melting Point	Not available. Likely a solid at room temperature.	Influences purification methods (e.g., recrystallization) and formulation considerations.
Boiling Point	Not available. Likely high due to hydrogen bonding capabilities.	Relevant for purification by distillation, though decomposition may occur at high temperatures.
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.	Crucial for selecting appropriate solvent systems for chemical reactions and for preparing solutions for biological assays.
XLogP3-AA	1.4[1]	A measure of lipophilicity. A value in this range is often favorable for oral bioavailability, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA)	55.1 Å²[1]	An indicator of a molecule's ability to cross cell membranes. A TPSA below 140 Å² is generally considered favorable for cell permeability.
Hydrogen Bond Donors	2[1]	The amino and amide N-H groups can participate in hydrogen bonding, influencing solubility and interactions with biological targets.
Hydrogen Bond Acceptors	2[1]	The carbonyl oxygen and the amino nitrogen can act as hydrogen bond acceptors.

Spectroscopic Analysis (Predicted)

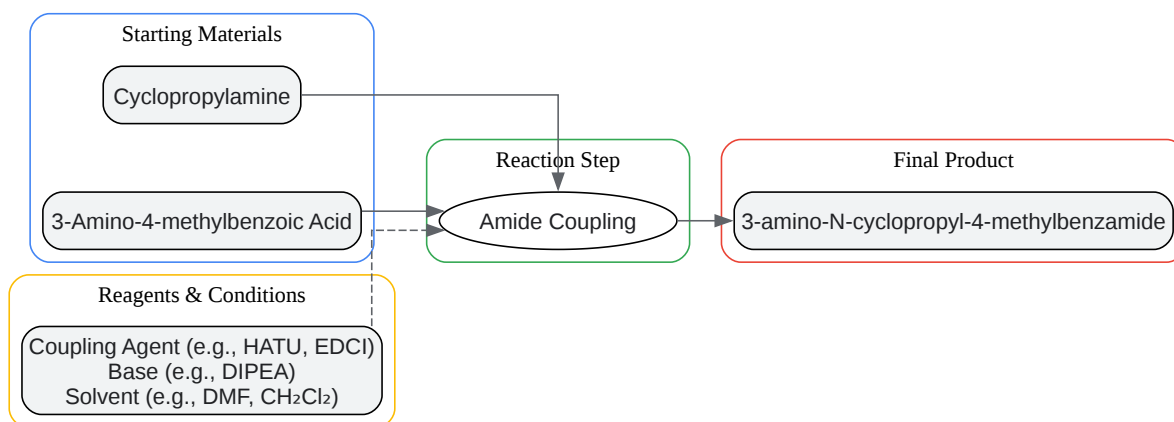
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a synthesized compound. Based on the structure of **3-amino-N-cyclopropyl-4-methylbenzamide**, the following spectral characteristics are anticipated:

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, the methyl protons, and the protons of the amino and amide groups. The aromatic protons will likely appear as multiplets or doublets in the range of 6.5-7.5 ppm. The cyclopropyl protons will exhibit complex multiplets in the upfield region (0.5-1.0 ppm and a single proton around 2.8 ppm). The methyl protons should present as a singlet around 2.2 ppm. The NH_2 and NH protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ^{13}C NMR spectrum will show characteristic signals for the aromatic carbons (110-150 ppm), the carbonyl carbon of the amide (~165-170 ppm), the methyl carbon (~20 ppm), and the carbons of the cyclopropyl group (methine carbon around 23 ppm and methylene carbons around 6 ppm).
- **IR (Infrared) Spectroscopy:** The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine and the secondary amide (around 3200-3400 cm^{-1}). A strong C=O stretching vibration for the amide will be prominent around 1630-1660 cm^{-1} . C-H stretching vibrations for the aromatic ring and the aliphatic groups will be observed around 2850-3100 cm^{-1} .
- **MS (Mass Spectrometry):** In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at $m/z = 190$. The fragmentation pattern would likely involve cleavage of the cyclopropyl group and the amide bond.

Synthesis and Reactivity

The synthesis of **3-amino-N-cyclopropyl-4-methylbenzamide** can be readily achieved through standard organic chemistry methodologies. A common and reliable approach involves the amidation of 3-amino-4-methylbenzoic acid with cyclopropylamine.

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **3-amino-N-cyclopropyl-4-methylbenzamide**.

Step-by-Step Experimental Protocol (Exemplary)

- Activation of the Carboxylic Acid:** To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), add a peptide coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
- Amide Bond Formation:** To the activated carboxylic acid solution, add cyclopropylamine (1.2 eq) dropwise. The reaction mixture is then stirred at room temperature for 2-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:** Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl), a

mild aqueous base (e.g., saturated NaHCO_3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **3-amino-N-cyclopropyl-4-methylbenzamide**.

Reactivity

The chemical reactivity of **3-amino-N-cyclopropyl-4-methylbenzamide** is primarily dictated by the nucleophilic amino group and the aromatic ring. The amino group can undergo various reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. The aromatic ring is activated towards electrophilic aromatic substitution by the amino and methyl groups, directing incoming electrophiles primarily to the positions ortho and para to the amino group.

Applications in Drug Discovery

The true value of **3-amino-N-cyclopropyl-4-methylbenzamide** lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. Its structure is frequently incorporated into the core of kinase inhibitors.

A notable example of its application is found in the synthesis of substituted pyrimidinyl-phenyl-amino compounds that act as inhibitors of protein kinases. In this context, the amino group of **3-amino-N-cyclopropyl-4-methylbenzamide** serves as a key nucleophile for coupling with an electrophilic pyrimidine derivative, forming the crucial aniline-pyrimidine core structure present in many kinase inhibitors. This strategic use of **3-amino-N-cyclopropyl-4-methylbenzamide** allows for the introduction of the N-cyclopropyl-4-methylbenzamide moiety, which can occupy a specific binding pocket in the target kinase, thereby contributing to the overall potency and selectivity of the final drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **3-amino-N-cyclopropyl-4-methylbenzamide**.

- GHS Hazard Statements: While a specific GHS classification for this compound is not universally established, related aminobenzamides are often associated with warnings for acute toxicity (oral), skin irritation, and serious eye irritation.[3]

- Precautionary Statements:
 - P264: Wash hands thoroughly after handling.[1]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
- Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing a lab coat, safety goggles, and chemically resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-amino-N-cyclopropyl-4-methylbenzamide is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a nucleophilic amino group, a substituted aromatic ring, and a cyclopropylamido moiety makes it an ideal starting material for the synthesis of a variety of complex molecules, most notably kinase inhibitors. While detailed experimental data on its physicochemical properties are limited, its synthesis is straightforward, and its reactivity is well-understood within the principles of organic chemistry. As the quest for novel therapeutics continues, the utility of such versatile intermediates will undoubtedly remain a critical component of successful drug development programs.

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